![molecular formula C37H44Cl2N2O14 B2448105 Liensinine Perchlorate CAS No. 5088-90-4](/img/structure/B2448105.png)
Liensinine Perchlorate
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Overview
Description
Liensinine Perchlorate is a constituent of Nelumbo nucifera Gaertn, with anti-hypertension and anti-cancer activities . It has been found to induce apoptosis and exert a significant inhibitory effect on the proliferation and colony-forming ability of colorectal cancer (CRC) cells .
Molecular Structure Analysis
The molecular structure of Liensinine Perchlorate is complex. Its IUPAC name is perchloric acid compound with 4- { [ (1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2- { [ (1R)-1- (4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl]oxy}phenol (1:1) .Physical And Chemical Properties Analysis
Liensinine Perchlorate is a solid substance with a molecular weight of 711.21 . Its CAS number is 2385-63-9 . The storage temperature is -80/-20 .Scientific Research Applications
Cancer Treatment
Liensinine Perchlorate has been found to have significant inhibitory effects on the proliferation and colony-forming ability of colorectal cancer (CRC) cells . It induces apoptosis in CRC cells in a dose-dependent manner . Interestingly, it does not exhibit any observed cytotoxicity on normal colorectal epithelial cells .
Mitochondrial Dysfunction Induction
The compound has been shown to induce mitochondrial dysfunction in CRC cells . This is a significant finding as mitochondrial dysfunction often leads to cell death, making it a potential therapeutic strategy for cancer treatment .
Apoptosis Induction
Liensinine Perchlorate induces apoptosis, a form of programmed cell death, in CRC cells . This is a crucial mechanism by which many anticancer drugs exert their effects .
Cell Cycle Arrest
Exposure of CRC cells to Liensinine Perchlorate has been found to cause cell cycle arrest . This means that the compound can halt the division and proliferation of cancer cells, thereby inhibiting the growth of the tumor .
Activation of JNK Signaling Pathway
The compound has been found to activate the JNK signaling pathway in CRC cells . The JNK signaling pathway is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis .
Inhibition of Tumor Growth in Animal Models
Animal experiments have shown that Liensinine Perchlorate can markedly suppress the growth of CRC tumor xenografts in nude mice . This suggests that the compound could potentially be used in cancer treatment in humans .
Mechanism of Action
Target of Action
Liensinine Perchlorate primarily targets the Src/TRAF6/TAK1 axis and the NF-κB signaling pathway . These targets play a crucial role in inflammation and cell proliferation, making them key points of intervention for Liensinine Perchlorate.
Mode of Action
Liensinine Perchlorate interacts with its targets by inhibiting the activation of the NF-κB signaling pathway . It achieves this by modifying the Src/TRAF6/TAK1 axis, disrupting TRAF6–TAK1 interactions, and limiting p65’s nuclear translocation . This results in a reduction in the release of inflammatory factors .
Biochemical Pathways
The primary biochemical pathway affected by Liensinine Perchlorate is the NF-κB signaling pathway . By inhibiting the activation of this pathway, Liensinine Perchlorate can regulate the release of inflammatory factors . This has downstream effects on inflammation and cell proliferation, which are key processes in conditions such as acute lung injury (ALI) and colorectal cancer (CRC) .
Result of Action
The molecular and cellular effects of Liensinine Perchlorate’s action include the induction of apoptosis and a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells . It also causes cell cycle arrest and mitochondrial dysfunction . In the context of ALI, Liensinine Perchlorate treatment ameliorates lung tissue injury and suppresses lipopolysaccharide-induced inflammatory factor levels in lung tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Liensinine Perchlorate. For instance, in the context of ALI, the presence of lipopolysaccharide (LPS) can stimulate the inflammatory response that Liensinine Perchlorate seeks to inhibit . .
Safety and Hazards
properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-XBPPRYKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liensinine Perchlorate |
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